molecular formula C16H22N4O B6971867 N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine

Cat. No.: B6971867
M. Wt: 286.37 g/mol
InChI Key: BIZRQUIUIXJTSQ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2,3)20-11-13(18-19-20)10-17-14-8-4-6-12-7-5-9-21-15(12)14/h4,6,8,11,17H,5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZRQUIUIXJTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2=CC=CC3=C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine typically involves multiple steps, starting with the preparation of the triazole ring followed by its attachment to the chromen-8-amine moiety. The reaction conditions often include the use of copper catalysts to facilitate the formation of the triazole ring through azide-alkyne cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) salts (such as copper sulfate or copper(I) bromide), sodium ascorbate as a reducing agent, and various azides and alkynes as reactants. The reaction typically occurs under mild conditions, often at room temperature, and in aqueous or mixed solvent systems .

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are highly stable and can be used for further functionalization or as bioconjugates in various applications .

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling .

Comparison with Similar Compounds

Similar Compounds

    2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: Another ligand used in CuAAC reactions with similar properties.

    3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propionic acid: A structurally related compound with applications in click chemistry.

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine is unique due to its specific combination of a triazole ring and a chromen-8-amine moiety, which provides distinct chemical properties and reactivity. Its water solubility and biocompatibility make it particularly valuable for biological applications .

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